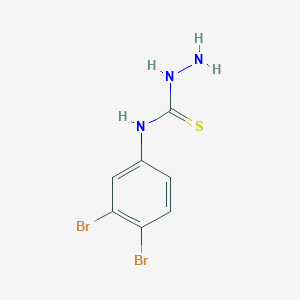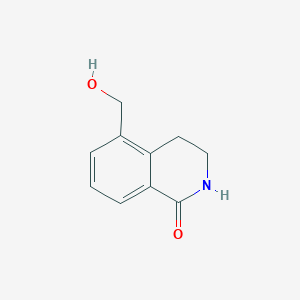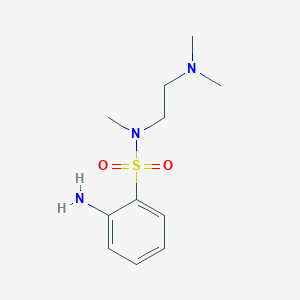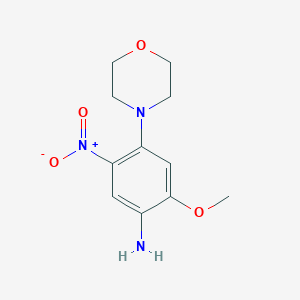
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate: is an organic compound primarily used as a protecting group in organic synthesis. It is a white solid that is soluble in common organic solvents like alcohols and esters. This compound is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of di-tert-butyl dicarbonate and 2-amino-5-(aminomethyl)pyridine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates for drug development.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate involves its role as a protecting group. The compound protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
- tert-butyl (5-aminopyridin-2-yl)carbamate
- tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate
Comparison: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate is unique due to its specific structure and stability. Compared to similar compounds, it offers better protection for the amine group and can be easily removed under mild conditions. This makes it a preferred choice in peptide synthesis and other organic reactions .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15) |
InChI Key |
FFKYIERZHFXSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)




![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)


![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)


